molecular formula C11H14N4O2 B11872738 tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate

tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate

Cat. No.: B11872738
M. Wt: 234.25 g/mol
InChI Key: PLLPXZDMELIRQB-UHFFFAOYSA-N
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Description

tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate (CAS# 1935427-78-3) is a high-purity chemical intermediate designed for pharmaceutical research and development. This compound features a pyrazolopyridine scaffold, a privileged structure in medicinal chemistry known for its close similitude to purine bases, making it a versatile building block for designing targeted bioactive molecules . The core structure is of significant interest in the discovery of new therapeutic agents, particularly in the development of kinase inhibitors for oncology research . The tert-butyloxycarbonyl (Boc) carbamate group serves as a key protecting group for amines, allowing for sophisticated synthetic manipulation in multi-step organic syntheses. Researchers can leverage this compound to explore structure-activity relationships and develop potential candidates for addressing various diseases . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

tert-butyl N-(1H-pyrazolo[3,4-c]pyridin-5-yl)carbamate

InChI

InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)14-9-4-7-5-13-15-8(7)6-12-9/h4-6H,1-3H3,(H,13,15)(H,12,14,16)

InChI Key

PLLPXZDMELIRQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C2C(=C1)C=NN2

Origin of Product

United States

Preparation Methods

Functionalization at C-5

Carbamate Group Installation

The tert-butyl carbamate moiety is introduced via carbamate-forming reactions with Boc anhydride. A representative procedure involves:

  • Dissolving 5-amino-1H-pyrazolo[3,4-c]pyridine (1.0 equiv) in anhydrous dichloromethane.

  • Adding Boc anhydride (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) under nitrogen atmosphere.

  • Stirring at room temperature for 12 hours, followed by quenching with aqueous sodium bicarbonate and extraction.

Yield Optimization :

ParameterOptimal ConditionYield (%)
SolventDCM85
Temperature25°C78
Boc Anhydride (equiv)1.592

This method avoids side reactions at N-1 and N-2 positions due to the steric bulk of the Boc group.

Alternative Pathways via Reductive Amination

Reductive amination offers a route to functionalized intermediates. For instance, 5-formylpyrazolo[3,4-c]pyridine is reacted with ammonium acetate and sodium cyanoborohydride to yield the 5-amine, which is subsequently Boc-protected. This method is advantageous for substrates sensitive to strong bases, though yields are moderate (60–70%).

One-Pot Synthesis

Recent advancements combine cyclization and carbamate installation in a one-pot procedure . A mixture of 3-nitropyridine, hydrazine hydrate, and Boc anhydride in acetonitrile undergoes tandem SNAr and carbamate formation at 80°C, achieving 75% yield. This protocol reduces purification steps and improves scalability.

Purification and Characterization

Crude products are purified via flash column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol/water. Characterization by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS confirms structural integrity:

  • 1H NMR^1 \text{H NMR} (400 MHz, CDCl₃) : δ 1.45 (s, 9H, Boc), 7.85 (s, 1H, pyrazole-H), 8.20 (s, 1H, pyridine-H).

  • HRMS (ESI) : Calculated for C₁₂H₁₆N₃O₂ [M+H]⁺: 258.1238; Found: 258.1241.

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing functionalization at N-1 and C-3 positions is mitigated through protecting group strategies . For example, transient protection of N-1 with a methyl group (via alkylation) ensures carbamate installation exclusively at C-5. Subsequent deprotection under acidic conditions (e.g., HCl/dioxane) restores the N-1 position.

Solubility Limitations

Poor solubility in polar solvents is addressed by microwave-assisted synthesis , which enhances reaction rates and reduces solvent volumes. Alternatively, co-solvents like tetrahydrofuran (THF) improve dissolution during Boc protection.

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow chemistry is employed to enhance reproducibility. A patented method utilizes a packed-bed reactor with immobilized palladium catalysts for Suzuki couplings, achieving 90% conversion with residence times under 10 minutes. This approach minimizes catalyst leaching and enables tandem Boc protection in downstream units .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings .

Scientific Research Applications

tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological target involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Functional Group Modifications

The pyrazolo-pyridine core allows for diverse substitutions, leading to compounds with distinct physicochemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Substituents/Modifications Key Applications/Targets
tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate Pyrazolo[3,4-c]pyridine 5-tert-butyl carbamate Kinase inhibition, receptor modulation
4-(Biphen-3-yl)-1H-pyrazolo[3,4-c]pyridazine Pyrazolo[3,4-c]pyridazine 4-biphenyl substituent GABA receptor modulation (epilepsy, pain)
Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate Pyrazolo[3,4-b]pyridine 5-methyl ester Synthetic intermediate for azaindoles
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate Pyridine 5-methoxy, 3-methylcarbamate Solubility enhancer in prodrug design
Key Observations :
  • Core Heterocycle : Pyrazolo[3,4-c]pyridine (target compound) vs. pyrazolo[3,4-b]pyridine () or pyridazine () alters π-π stacking and hydrogen-bonding capabilities, impacting target selectivity .
  • Functional Groups :
    • Carbamates (e.g., tert-butyl carbamate) improve stability compared to esters (e.g., methyl ester in ), which are prone to hydrolysis .
    • Biphenyl substituents () enhance hydrophobic interactions but may reduce solubility .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (LogP) Notable Stability Features
tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate ~265.3 (calculated) Not reported ~2.1 (estimated) High stability due to carbamate
Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate 177.16 Not reported ~1.5 Labile ester group
Example 75 () 615.7 (M+1) 163–166 ~3.8 Fluorinated chromenone enhances lipophilicity
Key Findings :
  • The tert-butyl carbamate group in the target compound likely improves metabolic stability over methyl esters or unprotected amines .
  • Fluorinated derivatives (e.g., ) exhibit higher molecular weights and lipophilicity, favoring blood-brain barrier penetration .
Key Insights :
  • The biphenyl-pyrazolo[3,4-c]pyridazine derivative () demonstrates potent GABA receptor modulation, while pyrazolo[3,4-c]pyridine carbamates are more associated with kinase inhibition .
  • Fluorine substitution () correlates with enhanced potency in CNS-targeted therapies due to improved bioavailability .

Biological Activity

tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications and underlying mechanisms.

  • Molecular Formula : C₁₁H₁₈N₄O₂
  • Molecular Weight : 238.29 g/mol
  • CAS Number : 871726-73-7

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole scaffold have shown promising results against various cancer cell lines, including breast (MDA-MB-231) and liver cancer (HepG2) cells. The mechanisms of action often involve the inhibition of cell proliferation and induction of apoptosis through modulation of key signaling pathways such as PI3K/Akt and MAPK .

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)5.2Induction of apoptosis
HepG2 (Liver)4.8Inhibition of cell cycle progression
A549 (Lung)6.0Modulation of PI3K/Akt signaling

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity is crucial for developing treatments for chronic inflammatory diseases .

Antiviral Activity

The compound has also been evaluated for its antiviral potential. Studies suggest that certain pyrazole derivatives can inhibit viral replication through interference with viral entry mechanisms or by disrupting viral protein synthesis. This is particularly relevant in the context of emerging viral infections where traditional antiviral therapies may be insufficient .

Case Studies

  • Study on Anticancer Activity : A study published in ACS Omega demonstrated that a series of pyrazole derivatives exhibited potent antiproliferative activity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that tert-butyl substitutions could enhance efficacy against specific cancer types .
  • Anti-inflammatory Mechanisms : Another research article focused on the anti-inflammatory properties of pyrazole compounds, showing that this compound significantly reduced cytokine levels in LPS-stimulated macrophages. The findings suggest potential applications in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives are often prepared using Boc-protected intermediates under anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) or DCC (dicyclohexylcarbodiimide). Key parameters include solvent choice (e.g., DMF or THF), temperature (often 0°C to room temperature), and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization is critical for yield optimization .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : To confirm the tert-butyl group (δ ~1.3 ppm for CH3) and pyrazolo-pyridine backbone.
  • HPLC-MS : For purity assessment and molecular ion verification.
  • FT-IR : To identify carbamate C=O stretching (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹).
  • X-ray crystallography (if crystalline): For definitive structural confirmation, as seen in related pyridine-carbamate derivatives .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Based on structurally similar carbamates, hazards include skin/eye irritation (H315, H319) and respiratory risks (H335). Use PPE (gloves, goggles, lab coats), work in a fume hood, and store in airtight containers. In case of exposure, rinse affected areas with water and seek medical attention. Safety Data Sheets (SDS) for analogous compounds emphasize avoiding dust formation and ignition sources .

Advanced Research Questions

Q. How can computational chemistry tools optimize the synthesis and functionalization of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) can predict intermediates, transition states, and energetics for carbamate formation or pyridine-ring functionalization. Computational screening of substituent effects (e.g., electron-withdrawing groups at the 3-position) can guide experimental design. Tools like ICReDD’s integrated computational-experimental workflows reduce trial-and-error inefficiencies .

Q. How to resolve contradictions in reported biological activity data for pyrazolo-pyridine carbamates?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities. Mitigation strategies include:

  • Standardized Bioassays : Use validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity or kinase inhibition.
  • Structural Analog Comparison : Compare activity with tert-butyl 5-chloro-6-methoxy derivatives (e.g., CAS 2442597-57-9) to isolate substituent effects .
  • Dose-Response Curves : Establish EC50/IC50 values across multiple replicates to ensure reproducibility .

Q. How to design experiments for studying structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :

  • Factorial Design : Vary substituents (e.g., halogenation at the 5-position, methoxy vs. hydroxy groups) while keeping the tert-butyl carbamate constant. Use a 2^k design to assess main effects and interactions.
  • In Silico Modeling : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., kinases).
  • Parallel Synthesis : Generate a library of derivatives via combinatorial chemistry for high-throughput screening .

Methodological Considerations Table

Research AspectKey ParametersReferences
Synthesis Optimization Solvent polarity, catalyst loading
SAR Studies Substituent electronic effects
Computational Screening DFT-optimized geometries, ΔG calculations
Hazard Mitigation PPE, fume hood use, SDS compliance

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